

Application Notes and Protocols: Stable Isotope Labeling of (3S)-3-Hydroxyoleoyl-CoA

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Compound of Interest

Compound Name: (3S)-3-hydroxyoleoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of non-radioactive heavy isotopes, such as ^{13}C or ^2H (deuterium), allows for the safe and precise quantification of metabolites by mass spectrometry.[1][2] **(3S)-3-hydroxyoleoyl-CoA** is a key intermediate in the β -oxidation of oleic acid, a common monounsaturated fatty acid.[3][4][5][6] The ability to track the flux of this metabolite can provide valuable insights into fatty acid metabolism and its dysregulation in various diseases, making it a crucial area of study in drug development.[1][2] These application notes provide detailed protocols for the synthesis and analysis of stable isotope-labeled **(3S)-3-hydroxyoleoyl-CoA**.

Applications

- **Metabolic Flux Analysis:** Tracing the incorporation of labeled oleoyl-CoA into downstream metabolites to quantify the rate of fatty acid β -oxidation.
- **Drug Discovery:** Assessing the effect of drug candidates on fatty acid metabolism by monitoring changes in the levels of labeled **(3S)-3-hydroxyoleoyl-CoA** and other intermediates.
- **Disease Research:** Investigating abnormalities in fatty acid oxidation in metabolic disorders such as diabetes and inherited metabolic diseases.[1]

- Mechanism of Action Studies: Elucidating the enzymatic steps and regulatory mechanisms involved in the metabolism of oleic acid.

Data Presentation

Table 1: Isotopic Enrichment of Synthesized Labeled Oleoyl-CoA

Isotope Label	Precursor	Isotopic Purity (%)
[U- ¹³ C ₁₈]-Oleic Acid	[U- ¹³ C ₆]-Glucose	> 98
[1- ¹³ C]-Oleic Acid	[1- ¹³ C]-Sodium Acetate	> 99
[D ₃₃]-Oleic Acid	Deuterated Precursors	> 98

Table 2: LC-MS/MS Parameters for the Analysis of Labeled (3S)-3-Hydroxyoleoyl-CoA

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Unlabeled (3S)-3-hydroxyoleoyl-CoA	924.5	417.2	35
[U- ¹³ C ₁₈]- (3S)-3-hydroxyoleoyl-CoA	942.5	435.2	35
[1- ¹³ C]- (3S)-3-hydroxyoleoyl-CoA	925.5	418.2	35
[D ₃₃]- (3S)-3-hydroxyoleoyl-CoA	957.5	450.2	35

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of [U-¹³C₁₈]- (3S)-3-Hydroxyoleoyl-CoA

This protocol describes a two-step synthesis involving the chemical synthesis of [U-¹³C₁₈]-oleoyl-CoA followed by enzymatic hydration.

Materials:

- [U-¹³C₁₈]-Oleic acid
- Coenzyme A (CoA)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Chloroform
- Enoyl-CoA hydratase (purified)
- Tris-HCl buffer (pH 7.5)
- HPLC system for purification

Procedure:

- Synthesis of [U-¹³C₁₈]-Oleoyl-CoA:
 1. Dissolve [U-¹³C₁₈]-oleic acid (1 equivalent) in anhydrous chloroform.
 2. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
 3. Stir the reaction mixture at room temperature for 2 hours.
 4. Add Coenzyme A (1.2 equivalents) dissolved in a minimal amount of water.
 5. Continue stirring for an additional 4 hours at room temperature.
 6. Monitor the reaction by thin-layer chromatography (TLC).
 7. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

8. Purify the [U-¹³C₁₈]-oleoyl-CoA by reversed-phase HPLC.
9. Lyophilize the purified product and store at -80°C.
- Enzymatic Hydration to [U-¹³C₁₈]-**(3S)-3-Hydroxyoleoyl-CoA**:
 1. Dissolve the purified [U-¹³C₁₈]-oleoyl-CoA in Tris-HCl buffer (pH 7.5).
 2. Add purified enoyl-CoA hydratase to the solution.
 3. Incubate the reaction mixture at 37°C for 1 hour.
 4. Monitor the conversion to **(3S)-3-hydroxyoleoyl-CoA** by LC-MS.
 5. Purify the final product, [U-¹³C₁₈]-**(3S)-3-hydroxyoleoyl-CoA**, using reversed-phase HPLC.
 6. Confirm the identity and isotopic enrichment of the product by high-resolution mass spectrometry.
 7. Lyophilize and store at -80°C.

Protocol 2: Cell-Based Labeling and Extraction of **(3S)-3-Hydroxyoleoyl-CoA**

This protocol describes the labeling of cellular lipids by feeding cells with a stable isotope-labeled precursor, followed by extraction of the acyl-CoA pool.

Materials:

- Cell culture medium
- [U-¹³C₁₈]-Oleic acid complexed to bovine serum albumin (BSA)
- Cultured cells (e.g., hepatocytes, myotubes)
- Phosphate-buffered saline (PBS)
- Methanol

- Chloroform
- Formic acid
- Internal standard (e.g., [$^{13}\text{C}_3$, $^{15}\text{N}_1$]-labeled acyl-CoA mixture)
- LC-MS/MS system

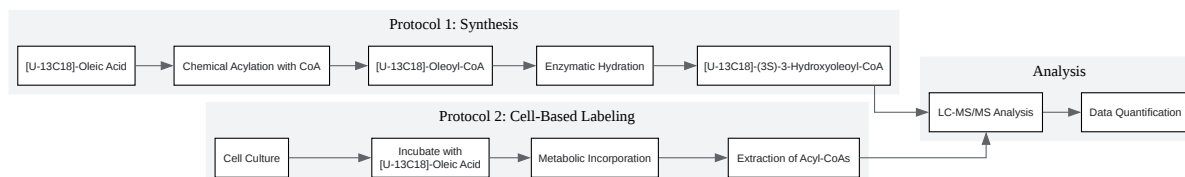
Procedure:

- Cell Culture and Labeling:
 1. Culture cells to the desired confluency.
 2. Replace the growth medium with a medium containing [$\text{U-}^{13}\text{C}_{18}$]-oleic acid-BSA complex.
 3. Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
- Extraction of Acyl-CoAs:
 1. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
 2. Quench metabolism by adding ice-cold 80% methanol.
 3. Scrape the cells and collect the cell suspension.
 4. Add an internal standard mixture containing known amounts of isotopically labeled acyl-CoAs.
 5. Perform a liquid-liquid extraction by adding chloroform and water (final ratio of methanol:chloroform:water should be 2:2:1.8).
 6. Vortex vigorously and centrifuge to separate the phases.
 7. Collect the upper aqueous/methanol phase containing the acyl-CoAs.
 8. Dry the extract under a stream of nitrogen.

- LC-MS/MS Analysis:

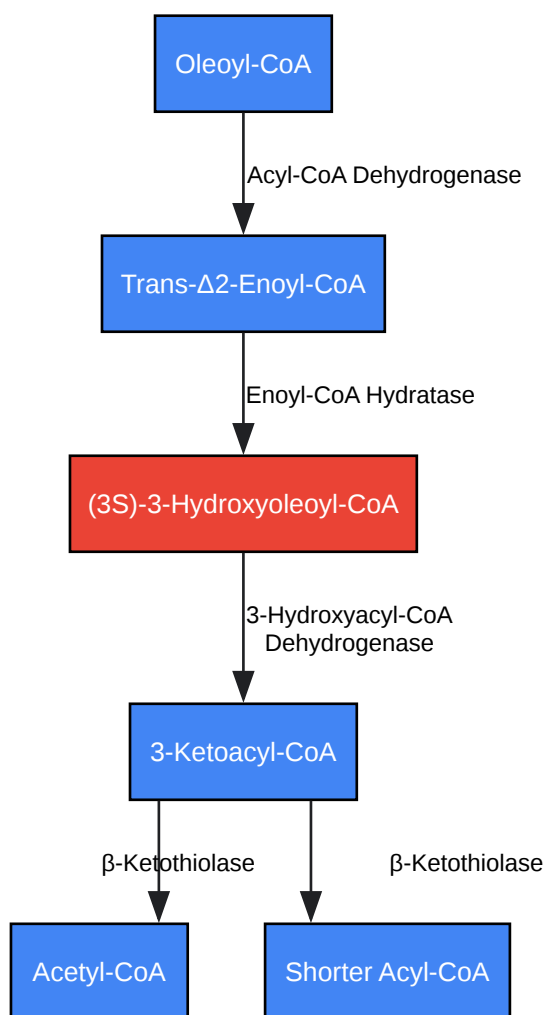
1. Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
2. Inject the sample onto a C18 reversed-phase column.
3. Elute the acyl-CoAs using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
4. Perform targeted analysis using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, using the mass transitions specified in Table 2.
5. Quantify the amount of labeled and unlabeled **(3S)-3-hydroxyoleoyl-CoA** relative to the internal standard.

Visualization



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Caption: Experimental workflow for synthesis and analysis.



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Caption: Fatty acid beta-oxidation pathway.

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